molecular formula C414CH9NO4 B1675229 L-Glutamic-5-14C acid CAS No. 24016-48-6

L-Glutamic-5-14C acid

Cat. No.: B1675229
CAS No.: 24016-48-6
M. Wt: 149.12 g/mol
InChI Key: WHUUTDBJXJRKMK-QZFAVJRCSA-N
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Description

L-Glutamic-5-14C acid is a radioactively labeled form of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The “14C” denotes the presence of the radioactive carbon isotope, carbon-14, at the fifth carbon position in the glutamic acid molecule. This labeling allows researchers to trace and study the metabolic pathways and biochemical processes involving glutamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glutamic-5-14C acid can be synthesized through the incorporation of carbon-14 into the glutamic acid molecule. One common method involves the use of labeled precursors in a biosynthetic pathway. For example, glucose-14C can be used as a starting material, which is then metabolized by microorganisms to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in a medium containing carbon-14 labeled substrates. The fermentation process is carefully controlled to optimize the yield of the labeled glutamic acid. After fermentation, the product is extracted and purified to obtain this compound with high specific activity .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic-5-14C acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alpha-ketoglutarate.

    Reduction: It can be reduced to form gamma-aminobutyric acid (GABA).

    Substitution: It can participate in transamination reactions to form other amino acids.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Transamination reactions often require aminotransferase enzymes and co-factors like pyridoxal phosphate.

Major Products:

Scientific Research Applications

L-Glutamic-5-14C acid is widely used in scientific research due to its radioactive labeling, which allows for precise tracking in metabolic studies. Some key applications include:

Mechanism of Action

L-Glutamic-5-14C acid exerts its effects primarily through its role as a precursor in various metabolic pathways. It activates both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

    L-Glutamic acid: The non-radioactive form of L-glutamic-5-14C acid.

    L-Glutamic acid monosodium salt: A more water-soluble and stable form.

    Gamma-aminobutyric acid (GABA): A reduction product of L-glutamic acid.

Uniqueness: this compound is unique due to its radioactive labeling, which allows for detailed metabolic studies that are not possible with non-labeled compounds. This makes it an invaluable tool in research settings where tracking the metabolic fate of glutamic acid is essential .

Properties

IUPAC Name

(2S)-2-amino(514C)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-QZFAVJRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[14C](=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946854
Record name (5-~14~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24016-48-6
Record name L-Glutamic-5-14C acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-~14~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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